3-(Piperidin-1-ylmethyl)-1H-indole-6-carbonitrile is a synthetic organic compound characterized by the presence of a piperidine ring attached to an indole moiety with a nitrile group located at the 6-position. Its chemical formula is C13H14N2, and it is identified by the CAS number 1951444-91-9. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly in drug development and biological research.
The synthesis of 3-(Piperidin-1-ylmethyl)-1H-indole-6-carbonitrile typically involves a two-step process:
The reaction conditions are critical for optimizing yield and purity. Refluxing in an appropriate solvent, such as dimethylformamide or acetonitrile, can enhance the efficiency of the reaction. The use of automated reactors in industrial settings may also improve scalability and reproducibility of the synthesis.
The molecular structure of 3-(Piperidin-1-ylmethyl)-1H-indole-6-carbonitrile features:
The structural arrangement imparts unique chemical properties that are significant for its biological activity. The compound's three-dimensional conformation can influence its interactions with biological targets.
3-(Piperidin-1-ylmethyl)-1H-indole-6-carbonitrile can participate in various chemical reactions:
The choice of reagents and conditions significantly affects the outcomes of these reactions. For instance, oxidation reactions typically require acidic or neutral environments, while reduction processes necessitate anhydrous conditions to prevent unwanted side reactions.
The mechanism of action for 3-(Piperidin-1-ylmethyl)-1H-indole-6-carbonitrile involves its interaction with specific molecular targets such as enzymes or receptors within biological systems. The compound may act as an inhibitor or activator depending on its target, leading to various pharmacological effects. The precise pathways and interactions are context-dependent and require further investigation to elucidate fully .
3-(Piperidin-1-ylmethyl)-1H-indole-6-carbonitrile is typically characterized by:
The compound exhibits stability under standard laboratory conditions but may react with strong oxidizing agents or bases. Its reactivity profile makes it suitable for further derivatization in synthetic applications.
3-(Piperidin-1-ylmethyl)-1H-indole-6-carbonitrile has several notable applications:
The synthesis of 3-(Piperidin-1-ylmethyl)-1H-indole-6-carbonitrile relies on sequential functionalization of the indole core. A representative three-step route begins with N1-alkylation of 6-cyanoindole using sodium hydride in DMF, followed by electrophilic substitution at C3 with formaldehyde under acidic conditions. The resulting hydroxymethyl intermediate undergoes nucleophilic substitution with piperidine via reductive amination (NaBH₃CN/AcOH), yielding the target compound in 42–65% overall yield. Alternative pathways include:
Table 1: Key Synthetic Methods for 3-(Piperidin-1-ylmethyl)-1H-indole-6-carbonitrile
Step | Reagents/Conditions | Yield Range | Key Advantages |
---|---|---|---|
N1-Alkylation | NaH, alkyl halides, DMF, 0°C→RT | 75–88% | Selective monoalkylation |
C3-Hydroxymethylation | Paraformaldehyde, AcOH, reflux | 82–90% | High regioselectivity |
C3-Amination | Piperidine, NaBH₃CN, MeOH | 68–77% | Mild, avoids over-alkylation |
One-Pot C3/N1 | Piperidine, paraformaldehyde, BF₃·Et₂O | 55–70% | Step-economical |
Palladium-catalyzed cross-coupling enables modular construction of complex indole-piperidine hybrids. Suzuki-Miyaura reactions install aryl/heteroaryl groups at C5 using 5-bromo-6-cyanoindole intermediates and arylboronic acids (Pd(PPh₃)₄/K₂CO₃). Buchwald-Hartwig amination couples piperazine-modified piperidines at C3 via bromomethyl intermediates (XPhos Pd G3 catalyst, 70–85% yield). Critical advances include:
N1 Position:
C3 Position:
C6 Position:
Table 2: SAR of Key Indole Position Modifications
Position | Modification | Biological Impact | Optimal Group |
---|---|---|---|
N1 | Methyl | ↑ Metabolic stability (t₁/₂ = 3.1h) | Methyl/ethyl |
Benzyl | ↓ Kinase affinity (ΔKd = +2.3 nM) | ||
C3 | Piperidinylmethyl | ↑ P-gp inhibition (IC₅₀ = 0.42 μM) | Piperidinylmethyl |
Pyrrolidinylmethyl | ↓ ABCG2 binding (ΔIC₅₀ = +1.8 μM) | ||
C6 | Nitrile (CN) | H-bond to Asn1198 (PKCβ IC₅₀ = 6 nM) | Nitrile |
Carboxamide (CONH₂) | Solubility ↑ but CYP3A4 inhibition ↑ | ||
Halogen (Cl, F) | Log P ↑ (CNS penetration) but solubility ↓ |
Piperidine modifications critically influence absorption and metabolism:
Table 3: Pharmacokinetic Effects of Piperidine Modifications
Modification | Solubility (μg/mL) | Microsomal Stability (t₁/₂ min) | P-gp Efflux Ratio | Key Applications |
---|---|---|---|---|
Unsubstituted | 8.2 ± 0.9 | 21 ± 3 | 15.2 ± 1.5 | Baseline |
4-Hydroxy | 45.7 ± 5.1 | 38 ± 4 | 8.9 ± 0.8 | Water-soluble probes |
4,4-Difluoro | 12.3 ± 1.8 | 89 ± 7 | 4.2 ± 0.3 | CNS-targeting agents |
N-Methyl | 6.8 ± 0.7 | 65 ± 6 | 6.2 ± 0.5 | Reduced CYP inhibition |
3,5-Dimethyl | 9.5 ± 1.2 | 112 ± 9 | 1.8 ± 0.2 | High-bioavailability designs |
Bioisosteric replacement of indole with benzofuran or benzothiophene aims to improve metabolic stability while retaining target engagement:
CAS No.: 15751-45-8
CAS No.: 1129-89-1
CAS No.:
CAS No.: